Methyl linolelaidate

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L'éther méthylique de l'acide linoélaïdique peut être synthétisé par estérification de l'acide linoléique avec du méthanol en présence d'un catalyseur tel que l'acide sulfurique . La réaction nécessite généralement des conditions contrôlées de température et de pression pour assurer un rendement et une pureté optimaux .

Méthodes de production industrielle

En milieu industriel, la production d'éther méthylique de l'acide linoélaïdique implique l'hydrogénation d'huiles végétales suivie d'une estérification. Le processus comprend l'utilisation de réacteurs d'hydrogénation haute pression et de systèmes à écoulement continu pour réaliser une production à grande échelle .

Analyse Des Réactions Chimiques

Types de réactions

L'éther méthylique de l'acide linoélaïdique subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé pour former des époxydes et d'autres produits d'oxydation.

Réduction : Il peut être réduit pour former des esters méthyliques d'acides gras saturés.

Substitution : Le groupe ester peut subir des réactions de substitution nucléophile.

Réactifs et conditions courantes

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Hydrogénation catalytique utilisant des catalyseurs au palladium ou au platine.

Substitution : Des nucléophiles tels que les amines et les alcools peuvent être utilisés en conditions basiques.

Principaux produits formés

Oxydation : Époxydes et hydroperoxydes.

Réduction : Esters méthyliques d'acides gras saturés.

Substitution : Amides et esters.

Applications de la recherche scientifique

L'éther méthylique de l'acide linoélaïdique a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme intermédiaire dans la synthèse d'autres composés organiques.

Biologie : Il sert de composé modèle pour l'étude du métabolisme des lipides et des effets des acides gras trans.

Industrie : Utilisé comme composant du biodiesel pour améliorer la lubrification.

Mécanisme d'action

Le mécanisme d'action de l'éther méthylique de l'acide linoélaïdique implique son incorporation dans les membranes cellulaires, où il peut influencer la fluidité et la fonction de la membrane . Il interagit avec diverses cibles moléculaires, notamment les enzymes impliquées dans le métabolisme des lipides et les voies de signalisation liées à l'inflammation et au stress oxydatif .

Applications De Recherche Scientifique

Linoelaidic Acid methyl ester has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

Biology: It serves as a model compound for studying lipid metabolism and trans fatty acid effects.

Medicine: Research on its impact on cardiovascular health and its role in the development of heart diseases.

Industry: Utilized as a biodiesel component to enhance lubricity.

Mécanisme D'action

The mechanism of action of Linoelaidic Acid methyl ester involves its incorporation into cell membranes, where it can influence membrane fluidity and function . It interacts with various molecular targets, including enzymes involved in lipid metabolism and signaling pathways related to inflammation and oxidative stress .

Comparaison Avec Des Composés Similaires

Composés similaires

Ester méthylique de l'acide linoléique : Un isomère cis,cis de l'éther méthylique de l'acide linoélaïdique avec des propriétés chimiques similaires mais des effets biologiques différents.

Ester méthylique de l'acide élaïdique : Un autre ester méthylique d'acide gras trans avec une seule double liaison trans.

Ester méthylique de l'acide vaccénique : Un acide gras trans d'origine animale présentant un risque moindre pour la santé que l'éther méthylique de l'acide linoélaïdique.

Unicité

L'éther méthylique de l'acide linoélaïdique est unique en raison de sa configuration trans,trans, qui confère des propriétés chimiques et biologiques distinctes par rapport à ses isomères cis et aux autres acides gras trans . Sa présence dans les huiles végétales partiellement hydrogénées et son impact sur la santé cardiovasculaire en font un composé d'intérêt majeur dans la recherche et l'industrie .

Activité Biologique

Methyl linolelaidate, a fatty acid methyl ester derived from linoleic acid, has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications based on recent research findings.

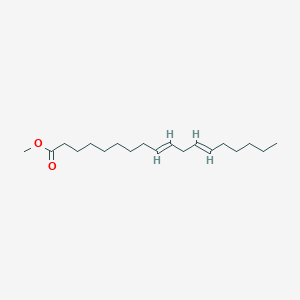

- Chemical Formula : C₁₉H₃₄O₂

- Molecular Weight : Approximately 294.47 g/mol

- Structure : Contains two trans double bonds at the 9th and 12th carbon positions.

This compound is primarily found in various plants, including Leonurus japonicus and Ageratum conyzoides, where it may play roles in cellular processes and plant defense mechanisms.

Research indicates that this compound exhibits several biological activities through various mechanisms:

- Anti-inflammatory Effects : The compound has been shown to inhibit lipoxygenase and cyclooxygenase enzymes, which are involved in inflammatory pathways. This inhibition can lead to reduced production of pro-inflammatory mediators .

- Antioxidant Properties : this compound demonstrates the ability to scavenge reactive oxygen species (ROS), thereby mitigating oxidative stress in biological systems. This property is crucial for protecting cells from damage caused by oxidative agents .

- Antifungal Activity : Studies have highlighted its antifungal properties, particularly against pathogenic fungi such as Paracoccidioides spp. The minimum inhibitory concentration (MIC) for this compound against these fungi has been reported at 62.5 µg/mL, suggesting significant antifungal potential .

Biological Activities

The following table summarizes the biological activities of this compound based on current research:

Case Studies

- Antifungal Study : A study evaluating fatty acid methyl esters (FAMEs), including this compound, demonstrated potent antifungal activity against clinical isolates of Candida species. The study found that FAMEs with higher concentrations of this compound exhibited better antifungal efficacy, with MIC values indicating effectiveness against multiple fungal strains .

- Antioxidant Activity Evaluation : In a comparative analysis of various fatty acid esters, this compound was shown to possess significant antioxidant capabilities, comparable to well-known antioxidants like ascorbic acid and butylated hydroxytoluene (BHT). This was evidenced by its ability to reduce DPPH radical levels in vitro .

Research Findings

Recent studies have further elucidated the biological impacts of this compound:

- Inhibition of Lipid Peroxidation : this compound has been shown to inhibit lipid peroxidation processes, which are critical in the pathogenesis of various diseases associated with oxidative stress .

- Cellular Interaction Studies : Investigations into how this compound interacts with cell membranes revealed its potential to modulate membrane fluidity and permeability, influencing cellular signaling pathways.

Propriétés

IUPAC Name |

methyl (9E,12E)-octadeca-9,12-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8,10-11H,3-6,9,12-18H2,1-2H3/b8-7+,11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTTJVINHCBCLGX-ZDVGBALWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C/C=C/CCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90880893 | |

| Record name | (9E,12E)-9,12-Octadecadienoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2566-97-4, 2462-85-3, 11068-03-4, 68605-14-1 | |

| Record name | Methyl linolelaidate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2566-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl octadeca-9,12-dienoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002462853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl linolelaidate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002566974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl linoleate hydroperoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011068034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fatty acids, safflower-oil, Me esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (9E,12E)-9,12-Octadecadienoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl octadeca-9,12-dienoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.783 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fatty acids, safflower-oil, Me esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.175 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl (9E,12E)-octadeca-9,12-dienoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.093 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL LINOLELAIDATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JRB7ACQ5NW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Methyl linolelaidate and what is its molecular formula and weight?

A1: this compound is the methyl ester of linoleic acid, a trans fatty acid commonly found in partially hydrogenated vegetable oils. Its molecular formula is C19H34O2, and its molecular weight is 294.48 g/mol.

Q2: What is the significance of this compound being found in natural products like Crocodylus moreletii oil and Hura crepitans seed oil?

A2: The presence of this compound in Crocodylus moreletii oil [] and Hura crepitans seed oil [] highlights its natural occurrence. While these sources might not be conventional, it indicates the potential for further exploration of these natural resources for biodiesel production or other applications.

Q3: How does the structure of this compound influence its oxidation stability?

A3: this compound contains two double bonds, making it susceptible to oxidation. This characteristic is particularly relevant in the context of biodiesel production [], where high oxidation stability is desirable. Partial hydrogenation can be employed to reduce the number of double bonds and improve its stability.

Q4: How is Gas Chromatography-Mass Spectrometry (GC-MS) used to analyze this compound?

A5: GC-MS is a powerful analytical technique used for identifying and quantifying this compound in various samples, including plant extracts [, ] and biodiesel products [, , ]. The technique separates the components of a mixture based on their volatility and then identifies them based on their mass-to-charge ratios. This allows researchers to determine the presence and amount of this compound in a sample.

Q5: What are the potential antibacterial properties of fixed oils containing this compound?

A6: Studies have shown that fixed oils extracted from plants like Bridelia stipularis, which contain this compound as a major component, exhibit antibacterial activity []. This suggests that this compound, along with other compounds in the oil, may contribute to the observed antibacterial effects. Further research is needed to isolate and confirm the specific role of this compound in this context.

Q6: What is the significance of identifying compounds like this compound in traditional medicine, such as the use of Aspilia africana leaf extract for ulcer treatment?

A8: The identification of this compound in the methanolic leaf extract of Aspilia africana [], a plant traditionally used for ulcer treatment, raises interesting research avenues. Further studies can investigate if this compound contributes to the extract's observed gastroprotective effects, potentially leading to the development of novel ulcer treatments.

Q7: Beyond biodiesel and potential medicinal properties, are there other applications of this compound being explored?

A9: Research on this compound extends beyond biodiesel and potential medicinal applications. Its presence in various plant extracts and its chemical properties make it a subject of interest in fields like organic synthesis [] and material science. For instance, its reactivity with peroxides is being investigated [], highlighting its potential use as a building block for synthesizing other valuable chemicals.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.